3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-3-propan-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-4(2)7-10-11-9-13(7)12-5(3)6(16-9)8(14)15/h4,6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEVQYDZTQPTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1C(=O)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed to handle high volumes. The process would be optimized for efficiency and yield, with rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which 3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Substituent Variations
The triazolothiadiazine framework is highly tunable, with substituents at positions 3 and 6 dictating key properties. Below is a comparative analysis of the target compound and analogs:
Table 1: Substituent and Molecular Data Comparison
*Calculated based on structural similarity to and .
Key Observations :
- Branching at Position 3 : The target’s isopropyl group introduces steric bulk compared to linear alkyl (ethyl, propyl) or aromatic substituents. This may enhance membrane permeability but reduce binding to targets requiring planar interactions.
- Aromatic vs. Alkyl Substituents : Aromatic groups (e.g., phenyl in , nitrophenyl in ) increase molecular weight and polarity, often correlating with higher melting points (e.g., 285–287°C for 5d ). Alkyl substituents (methyl, isopropyl) prioritize lipophilicity, favoring passive diffusion in biological systems.
- Carboxylic Acid Position : The carboxylic acid at position 7 is conserved across analogs, enabling hydrogen bonding and salt formation, which are critical for solubility and salt-based formulations .
Physicochemical Properties
- Melting Points : Aromatic analogs (e.g., 5d ) exhibit higher m.p. due to crystalline packing via π-π interactions. The target’s alkyl groups likely result in a lower m.p. (~200–250°C, inferred from alkylated analogs in and ).
- Stability : The fused triazole-thiadiazine core is generally stable, but electron-withdrawing groups (e.g., nitro in 5d ) may enhance oxidative resistance.
Biological Activity
Overview
3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the triazolothiadiazine class and has shown potential in various biomedical applications due to its ability to inhibit specific enzymes and interact with biological targets.
The primary biological activity of this compound is attributed to its inhibitory effects on enzymes such as urease, carbonic anhydrase, and cholinesterase. The inhibition of these enzymes plays a crucial role in various biochemical pathways:
- Urease Inhibition : Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, this compound can hinder the growth of urease-positive microorganisms, which is particularly relevant in treating infections caused by such pathogens .
- Carbonic Anhydrase Inhibition : This enzyme is involved in maintaining acid-base balance and facilitating gas exchange. Inhibition can affect physiological processes like respiration and renal function .
- Cholinesterase Inhibition : This action can lead to increased levels of acetylcholine in synaptic clefts, potentially impacting neurological functions .
Antitumor Activity
Research has indicated that derivatives of 3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antitumor activity . In vitro studies conducted on 60 cancer cell lines (including leukemia, lung cancer, and breast cancer) demonstrated that these compounds can effectively inhibit cell proliferation. Notably:
- Compounds were tested using the sulforhodamine B assay at the US National Cancer Institute. Several derivatives showed promising results against various cancer types .
- A specific derivative exhibited enhanced antitumor activity against MDA-MB-468 breast cancer cells when substituents were modified .
Antimicrobial Properties
The compound also shows antimicrobial potential , particularly against urease-positive bacteria. The inhibition of urease not only impacts microbial growth but also suggests possible applications in treating infections caused by these pathogens .
Summary of Biological Activities
Case Studies
In one notable study published in the Journal of Organic and Pharmaceutical Chemistry, researchers synthesized several derivatives of 3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and evaluated their antitumor activity across multiple cancer cell lines. The findings revealed that specific modifications to the compound's structure significantly enhanced its efficacy against certain types of cancer cells .
Another study highlighted the compound's potential as a bioactive molecule in medicinal chemistry. Its ability to interact with biological targets positions it as a candidate for drug development aimed at treating various diseases including cancer and infections .
Q & A
Q. Advanced Research Focus
- Carboxylic acid group : Enhances solubility and bioavailability but may reduce membrane permeability. Salt formation (e.g., sodium or potassium salts) improves pharmacokinetics .
- Isopropyl/methyl substituents : Increase lipophilicity, enhancing antimicrobial activity but potentially reducing aqueous solubility .
- Heterocyclic fusion : The triazolo-thiadiazine core exhibits anti-inflammatory and antimicrobial activity, with substituent variations modulating target specificity (e.g., 4-chlorophenyl groups enhance antibacterial potency) .
Data Contradiction Note : Some studies report conflicting bioactivity data due to divergent assay conditions (e.g., bacterial strain variability). Validate results using standardized protocols like CLSI guidelines .
What computational tools are recommended for predicting the drug-likeness of derivatives?
Q. Advanced Research Focus
- SwissADME : Predicts logP, solubility, and drug-likeness parameters (e.g., Rule of Five compliance) .
- Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2 (for anti-inflammatory activity) or bacterial dihydrofolate reductase (for antimicrobial effects) .
- QSAR models : Train models using descriptors like topological polar surface area (TPSA) and H-bond donors to optimize bioactivity .
How can researchers resolve discrepancies between in vitro and in silico pharmacological data?
Q. Advanced Research Focus
- Solubility limitations : Poor solubility may reduce in vitro efficacy despite favorable docking scores. Use co-solvents (e.g., DMSO ≤1%) or pro-drug strategies .
- Metabolic stability : Simulate metabolic pathways with tools like GLORY or MetaPrint2D to identify susceptible sites (e.g., ester hydrolysis of carboxylic acid derivatives) .
What is the impact of salt formation on physicochemical properties?
Q. Advanced Research Focus
- Sodium/potassium salts : Increase aqueous solubility (e.g., 2.5-fold higher than the free acid) but may reduce logP values, affecting blood-brain barrier penetration .
- Organic salts (e.g., pyridinium) : Improve crystallinity for X-ray analysis but may introduce toxicity concerns .
Which analytical methods are optimal for quantifying this compound in biological matrices?
Q. Advanced Research Focus
- HPLC-UV : Use C18 columns with mobile phases like acetonitrile/0.1% formic acid (retention time ~8–10 minutes) .
- LC-MS/MS : Enables nanogram-level detection in plasma, with ESI+ mode for protonated ions (e.g., [M+H] at m/z 365) .
How does chirality at the 7-position affect biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
